Linker Length Comparison: Butanal vs. Carbaldehyde Chain in 4-Bromo-1-methylpyrazole Series
4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)butanal possesses a four-carbon aliphatic chain terminating in an aldehyde. The closest commercially available comparator with the identical pyrazole substitution pattern, 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (CAS 473528-88-0), replaces this chain with a direct carbonyl group. The target compound has a rotatable bond count of 4, whereas the carbaldehyde analog has a rotatable bond count of 1 [1]. This difference directly impacts the spatial reach of the aldehyde functionality and the conformational degrees of freedom available for target engagement.
| Evidence Dimension | Linker length and conformational flexibility (rotatable bond count) |
|---|---|
| Target Compound Data | 4 rotatable bonds; aldehyde separated from pyrazole C5 by a -(CH₂)₃- chain |
| Comparator Or Baseline | 4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde: 1 rotatable bond; aldehyde directly attached to pyrazole C5 |
| Quantified Difference | 3 additional rotatable bonds; ~4.8–5.0 Å increase in maximum aldehyde-to-core distance (estimated from standard bond lengths) |
| Conditions | Computed molecular descriptors (PubChem); molecular mechanics geometry |
Why This Matters
For fragment-growing campaigns or linker-conjugation strategies, the four-carbon spacer provides a distinct vector and reach that the shorter carbaldehyde analog cannot achieve, enabling access to different binding pockets or conjugation geometries.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 13836904, 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal. https://pubchem.ncbi.nlm.nih.gov/compound/109801-19-6. Accessed 25 Apr 2026. View Source
